5-[2-[4-[2-(1~{h}-Indol-3-Yl)ethyl]piperazin-1-Yl]phenyl]-~{n}-(3-Pyrrolidin-1-Ylpropyl)pyridine-3-Carboxamide
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Overview
Description
AZ506 is a potent inhibitor of the enzyme SET and MYND domain-containing protein 2 (SMYD2). This compound has shown significant potential in inhibiting the methyltransferase activity of SMYD2, which plays a crucial role in various biological processes, including gene expression regulation and protein function modulation .
Preparation Methods
The synthesis of AZ506 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of AZ506.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield
Industrial production methods for AZ506 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
AZ506 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from AZ506, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZ506 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SMYD2 and its effects on methylation processes.
Biology: Employed in research to understand the role of SMYD2 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases where SMYD2 is implicated, such as cancer and viral infections.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
AZ506 exerts its effects by inhibiting the methyltransferase activity of SMYD2. This inhibition leads to a decrease in the methylation of target proteins, such as the tumor suppressor protein p53. By preventing the methylation of p53, AZ506 can modulate its activity and potentially restore its tumor-suppressing functions. The molecular targets and pathways involved include the SMYD2 enzyme and its associated signaling pathways .
Comparison with Similar Compounds
AZ506 is compared with other SMYD2 inhibitors, such as AZ505, LLY507, and BAY598. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. AZ506 is unique due to its high potency and selectivity for SMYD2, making it a valuable tool in research and potential therapeutic applications .
Similar compounds include:
AZ505: Another potent SMYD2 inhibitor with slightly different chemical properties.
LLY507: A selective SMYD2 inhibitor with distinct pharmacokinetic characteristics.
BAY598: Targets the methyl-lysine binding pocket of SMYD2, offering a different mode of inhibition
Properties
Molecular Formula |
C33H40N6O |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
5-[2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40) |
InChI Key |
VCPDGNYFXJYJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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